molecular formula C26H22O4 B12171980 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one

3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one

Cat. No.: B12171980
M. Wt: 398.4 g/mol
InChI Key: GVZSYMIWLKOKIJ-RMKNXTFCSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates are then cyclized using acidic or basic conditions to form the chromen-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-4-one

InChI

InChI=1S/C26H22O4/c1-18-25(20-10-12-21(28-2)13-11-20)26(27)23-15-14-22(17-24(23)30-18)29-16-6-9-19-7-4-3-5-8-19/h3-15,17H,16H2,1-2H3/b9-6+

InChI Key

GVZSYMIWLKOKIJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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